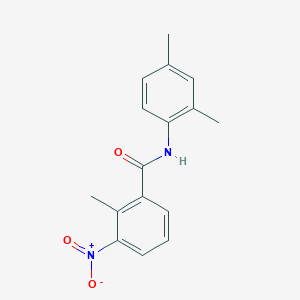
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ATP-gated ion channel found in immune cells and other tissues. The P2X7 receptor is involved in many physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been shown to have potential therapeutic applications in various diseases such as rheumatoid arthritis, Alzheimer's disease, and cancer.
作用机制
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide is a selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels found in immune cells and other tissues. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18. This compound blocks the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy.
实验室实验的优点和局限性
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific inhibition of P2X7 receptor-mediated effects. This compound is also readily available and can be easily synthesized in the lab.
One limitation of this compound is its potential off-target effects. Although this compound is selective for P2X7 receptors, it may have some activity at other receptors or ion channels. Another limitation is its potential toxicity. This compound has been shown to be well-tolerated in animal studies, but its long-term effects on human health are unknown.
未来方向
There are several future directions for the study of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide. One direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, the mechanisms underlying the neuroprotective effects of this compound in neurodegenerative diseases need to be further elucidated. Finally, the safety and efficacy of this compound in human clinical trials need to be evaluated.
合成方法
The synthesis of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide involves several steps. The starting material is 6-chloronicotinic acid, which is converted to 6-isopropoxy-3-pyridinesulfonamide through a series of reactions. The final step involves the reaction of 6-isopropoxy-3-pyridinesulfonamide with diethylamine to yield this compound (this compound).
科学研究应用
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy.
属性
IUPAC Name |
N,N-diethyl-6-propan-2-yloxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-5-14(6-2)18(15,16)11-7-8-12(13-9-11)17-10(3)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMFYVAUHKKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)

![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)

![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)

![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)

![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)